L-Saccharopin
Description
L-Saccharopine (N<sup>6</sup>-(L-1,3-dicarboxypropyl)-L-lysine; CAS 997-68-2) is an amino acid derivative formed via the condensation of lysine and α-ketoglutarate in the saccharopine pathway, a critical step in lysine catabolism in eukaryotes . Structurally, it features a lysine backbone with a dicarboxypropyl side chain, conferring both basic (amine) and acidic (carboxylate) functional groups. Its applications span biotechnology and pharmacology, particularly in therapies requiring amino acid modulation or chelation properties.
Properties
IUPAC Name |
2-[(5-amino-5-carboxypentyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJAHTZVHVLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Saccharopin is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). This reaction forms this compound, which is then hydrolyzed by saccharopine dehydrogenase (SDH) to produce glutamate and alpha-aminoadipate semialdehyde .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Saccharopin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-aminoadipate semialdehyde and glutamate.
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and specific dehydrogenases such as saccharopine dehydrogenase.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as ammonia or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are alpha-aminoadipate semialdehyde and glutamate.
Reduction: Reduced forms of this compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Saccharopin has several scientific research applications:
Mechanism of Action
L-Saccharopin exerts its effects through its role in the lysine degradation pathway. The enzyme lysine-ketoglutarate reductase catalyzes the condensation of lysine and alpha-ketoglutarate to form this compound. This compound is then hydrolyzed by saccharopine dehydrogenase to produce glutamate and alpha-aminoadipate semialdehyde . These reactions are crucial for maintaining nitrogen balance and energy production in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lysine (L-Lysine)
Structural Similarities :
- Both compounds share a lysine backbone.
- Contain primary amine and carboxylate groups.
Key Differences :
| Property | L-Saccharopine | L-Lysine |
|---|---|---|
| Molecular Formula | C11H20N2O6 | C6H14N2O2 |
| Functional Groups | 2 carboxylates, 1 amine | 1 carboxylate, 1 amine |
| Metabolic Role | Lysine catabolism intermediate | Essential amino acid for protein synthesis |
| Pharmacological Use | Investigational API for metabolic diseases | Dietary supplements, antiviral therapies |
L-Saccharopine’s additional carboxylate group enhances its metal-chelating capacity compared to lysine, making it relevant in heavy metal detoxification . However, lysine’s simpler structure allows broader bioavailability in protein synthesis .
Glutamic Acid (L-Glutamate)
Structural Similarities :
- Both possess two carboxylate groups.
- Participate in nitrogen metabolism.
Key Differences :
| Property | L-Saccharopine | L-Glutamic Acid |
|---|---|---|
| Molecular Formula | C11H20N2O6 | C5H9NO4 |
| Amino Acid Class | Basic (lysine-derived) | Acidic |
| Biological Pathway | Lysine degradation | Neurotransmission, urea cycle |
| Therapeutic Applications | Metabolic disorder therapies | Neurological and hepatic treatments |
While glutamic acid is a neurotransmitter precursor, L-Saccharopine’s role is confined to lysine metabolism, limiting its direct neurological applications but highlighting niche utility in metabolic engineering .
Comparison with Functionally Similar Compounds
α-Ketoglutarate
Functional Similarities :
- Both are intermediates in the citric acid cycle and amino acid metabolism.
- Participate in nitrogen transport.
Key Differences :
| Property | L-Saccharopine | α-Ketoglutarate |
|---|---|---|
| Chemical Class | Amino acid derivative | Keto acid |
| Role in Metabolism | Lysine-specific catabolism | Central carbon metabolism |
| Chelation Properties | Strong (multiple carboxylates) | Moderate (single carboxylate) |
α-Ketoglutarate’s centrality in the citric acid cycle grants it broader metabolic influence, whereas L-Saccharopine’s function is pathway-specific .
Ornithine
Functional Similarities :
- Both are involved in the urea cycle and nitrogen excretion.
- Serve as precursors for bioactive molecules.
Key Differences :
| Property | L-Saccharopine | Ornithine |
|---|---|---|
| Molecular Structure | Lysine-derived with carboxylates | Non-proteinogenic amino acid |
| Primary Function | Lysine degradation | Urea cycle, polyamine synthesis |
| Clinical Relevance | Limited to metabolic research | Liver disease, wound healing |
Ornithine’s clinical applications are well-established, whereas L-Saccharopine remains primarily a research target .
Discussion of Key Contrasts and Implications
- Structural Complexity vs. Bioavailability: L-Saccharopine’s larger size and multiple functional groups reduce its membrane permeability compared to simpler amino acids like lysine or ornithine .
- Pathway Specificity : Unlike α-ketoglutarate, L-Saccharopine’s metabolic role is restricted to lysine catabolism, limiting its therapeutic scope but enhancing its specificity for targeted interventions .
- Toxicological Considerations : Structural similarity assessments (as per REACH guidelines ) suggest that L-Saccharopine’s additional carboxylates may mitigate toxicity risks compared to lysine derivatives with reactive side chains.
Table 1. Structural and Functional Comparison of L-Saccharopine with Analogues
| Compound | Molecular Formula | Key Functional Groups | Primary Metabolic Role | Therapeutic Applications |
|---|---|---|---|---|
| L-Saccharopine | C11H20N2O6 | 2 COO<sup>-</sup>, NH2 | Lysine catabolism | Metabolic disorder therapies |
| L-Lysine | C6H14N2O2 | 1 COO<sup>-</sup>, NH2 | Protein synthesis | Supplements, antivirals |
| α-Ketoglutarate | C5H6O5 | 1 COO<sup>-</sup>, ketone | Citric acid cycle | Energy metabolism |
Table 2. Pharmacological Potential and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| L-Saccharopine | High chelation capacity, metabolic specificity | Low bioavailability, niche applications |
| Ornithine | Established clinical use, urea cycle integration | Limited to hepatic therapies |
Biological Activity
L-Saccharopin, a lysine catabolite, has garnered attention for its significant biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its role in mitochondrial function, reproductive health, and neuronal development based on recent research findings.
Overview of this compound
This compound is produced during the catabolism of lysine through the saccharopine pathway, which involves several enzymatic reactions catalyzed by lysine-oxoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). Elevated levels of this compound have been associated with metabolic disorders, particularly hyperlysinemia.
1. Impact on Mitochondrial Function
Recent studies have shown that this compound accumulation can disrupt mitochondrial homeostasis. For example, research demonstrated that a high-fat diet (HFD) led to increased levels of this compound, which impaired estradiol synthesis and oocyte quality by disturbing mitochondrial dynamics. Specifically, this compound was found to inhibit AMPKα-mediated mitochondrial fission, leading to mitochondrial dysfunction in granulosa cells and oocytes .
Table 1: Effects of this compound on Mitochondrial Dynamics
| Parameter | Control Group | HFD Group | Effect of this compound |
|---|---|---|---|
| Estradiol Synthesis (pg/mL) | 150 | 80 | Decreased |
| Oocyte Quality (Grade A %) | 70 | 40 | Significantly reduced |
| Mitochondrial Fission Rate (%) | 80 | 30 | Inhibited |
2. Reproductive Health
The disruption caused by this compound extends to reproductive health. In a study involving mice, it was observed that elevated levels of this compound correlated with reduced oocyte quality and impaired ovarian function due to compromised mitochondrial integrity . The therapeutic potential of targeting the gut microbiota to modulate this compound levels was suggested as a possible intervention for HFD-induced ovarian dysfunction.
3. Neuronal Development
This compound has also been implicated in neuronal development. Research indicated that elevated saccharopine levels in specific genetic models led to impaired neuronal growth and development. This impairment was linked to the inhibition of glucose-6-phosphate isomerase (GPI), a neurotrophic factor essential for neuronal health . The findings suggest that maintaining optimal levels of saccharopine is crucial for proper brain development.
Table 2: Effects of Saccharopine on Neuronal Development
| Genotype | Saccharopine Level (µmol/g) | Neuronal Development Score (1-10) |
|---|---|---|
| Wild Type | 0.362 | 9 |
| aass-1(yq170) | 59.212 | 4 |
| aass-1(yq211) | 53.711 | 5 |
Case Study 1: High-Fat Diet Impact on Ovarian Function
A study analyzed the effects of a high-fat diet on female mice, revealing that increased this compound levels were associated with significant declines in estradiol production and oocyte quality. The research highlighted the potential for dietary interventions to mitigate these effects by targeting metabolic pathways influenced by gut microbiota .
Case Study 2: Hyperlysinemia and Neurodevelopment
In a clinical context, patients with hyperlysinemia exhibited elevated saccharopine levels correlating with neurological impairments. Genetic analysis revealed mutations affecting saccharopine metabolism, emphasizing the need for further investigation into therapeutic strategies aimed at regulating these metabolites to support normal brain development .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying L-Saccharopin in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate the method using spiked biological matrices (e.g., plasma or tissue homogenates) to assess recovery rates, limit of detection (LOD), and inter-day precision. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
- Key Considerations : Ensure chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve this compound from structurally similar metabolites. Reference protocols from peer-reviewed studies on lysine metabolism intermediates .
Q. How is this compound synthesized in vitro for experimental studies?
- Methodological Answer : Employ enzymatic synthesis using purified saccharopine dehydrogenase (SDH) under controlled pH (7.4–8.0) and temperature (37°C). Monitor reaction progress via NADH/NAD+ absorbance at 340 nm. Purify the product using ion-exchange chromatography and verify purity via nuclear magnetic resonance (NMR) spectroscopy .
- Key Considerations : Validate enzyme activity beforehand and account for potential side reactions (e.g., spontaneous cyclization) by adjusting substrate concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound concentrations across different experimental models?
- Methodological Answer : Conduct a systematic review to identify variables affecting measurements (e.g., extraction protocols, assay sensitivity). Perform meta-analysis using standardized effect sizes and heterogeneity tests (e.g., I² statistic). Replicate conflicting studies under controlled conditions, ensuring identical sample preparation and analytical workflows .
- Key Considerations : Address confounding factors such as interspecies differences in SDH expression or tissue-specific degradation rates. Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What experimental designs are optimal for elucidating the role of this compound in metabolic disorders?
- Methodological Answer : Combine knockout murine models (e.g., SDH⁻/⁻) with stable isotope tracing to track this compound flux in vivo. Pair this with multi-omics profiling (transcriptomics, metabolomics) to identify compensatory pathways. Validate findings using patient-derived cell lines with CRISPR-edited SDH alleles .
- Key Considerations : Control for dietary lysine intake and circadian variations in metabolite levels. Use factorial designs to test interactions between genetic and environmental factors .
Q. How can researchers optimize protocols for this compound stabilization in long-term storage?
- Methodological Answer : Test stabilization agents (e.g., EDTA, protease inhibitors) under varying temperatures (−80°C vs. liquid nitrogen) and pH conditions. Assess degradation kinetics via accelerated stability studies and fit data to Arrhenius models. Validate with LC-MS/MS at multiple timepoints .
- Key Considerations : Avoid freeze-thaw cycles and document storage conditions meticulously for reproducibility. Compare results against established guidelines for biobanking .
Methodological Pitfalls and Solutions
Q. Why might traditional colorimetric assays fail to accurately measure this compound in complex matrices?
- Answer : Interference from co-eluting metabolites (e.g., α-aminoadipic acid) can skew absorbance readings. Mitigate this by adopting tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for higher specificity. Include blank matrix samples to quantify background noise .
Q. What strategies ensure reproducibility in this compound-related pathway studies?
- Answer : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data publicly. Use synthetic this compound as a reference standard, with certificates of analysis (CoA) from accredited suppliers. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Data Interpretation Frameworks
Q. How should researchers contextualize this compound’s biochemical significance within broader metabolic networks?
- Answer : Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate this compound flux under varying nutrient conditions. Integrate transcriptomic data to identify regulatory nodes (e.g., mTOR signaling) that modulate SDH activity. Cross-validate predictions with gene-set enrichment analysis (GSEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
